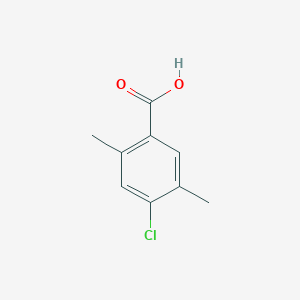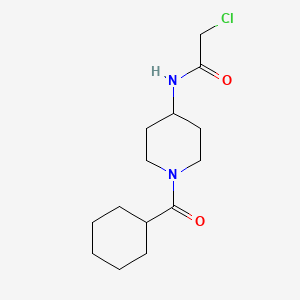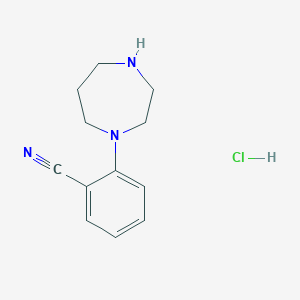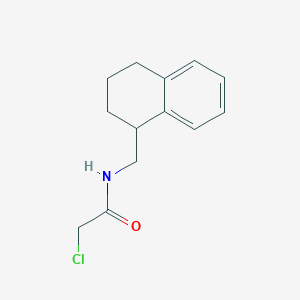
1-(4-氯-1,3-苯并噻唑-2-基)氮杂环丁烷-3-羧酸
描述
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as tuberculosis and cancer[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
作用机制
Target of Action
Similar compounds have been known to target enzymes involved in the biosynthesis of prostaglandins .
Mode of Action
It’s suggested that similar compounds may inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may affect the biochemical pathways related to the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
生化分析
Biochemical Properties
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins that mediate inflammation and pain . The compound’s interaction with COX-2 suggests its potential as an anti-inflammatory agent. Additionally, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX-2 can lead to altered gene expression related to inflammation and pain response . Additionally, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may impact cellular metabolism by affecting the production of key metabolites involved in energy production and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 activity . Higher doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biochemical activity. Additionally, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier transporters, facilitating its entry into target cells . Once inside the cells, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern plays a crucial role in determining the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is essential for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This subcellular localization is critical for the compound’s role in modulating cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of 4-Chloro-1,3-benzothiazole: This can be achieved by reacting 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding thioamide, which is then cyclized to form 4-chloro-1,3-benzothiazole[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Azetidine Ring Formation: The azetidine ring is introduced by reacting the 4-chloro-1,3-benzothiazole with an appropriate azetidine precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Carboxylation: [_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, often involving the addition of hydrogen atoms[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Substitution: Substitution reactions are common, where functional groups on the benzothiazole ring are replaced by other groups[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may include hydroxylated or carboxylated forms.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Substituted derivatives with altered functional groups, leading to new chemical and biological activities.
相似化合物的比较
Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents on the benzene ring.
Azetidine Derivatives: Compounds containing the azetidine ring with various functional groups.
Carboxylic Acid Derivatives: Other carboxylic acids with different aromatic or heterocyclic structures.
Uniqueness: 1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to its specific combination of the benzothiazole and azetidine rings, as well as the presence of the carboxylic acid group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBSZXYIFIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
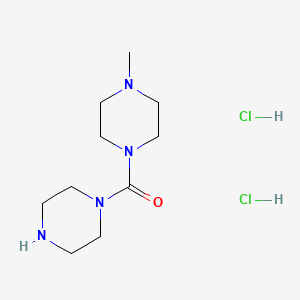
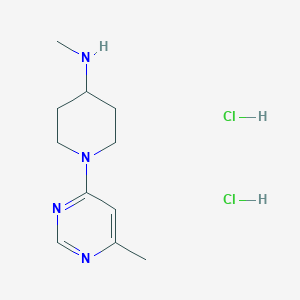
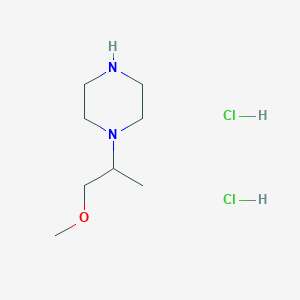
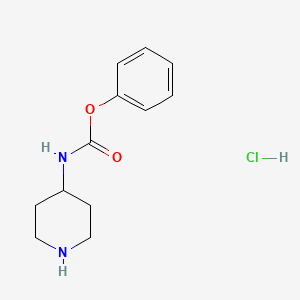
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)

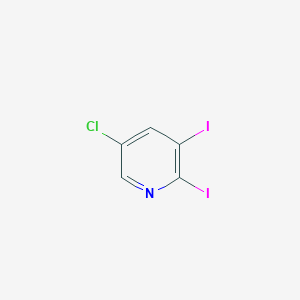
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)

